3-(2-Bromophenyl)-2-fluoropropanoic acid
Overview
Description
The compound “3-(2-Bromophenyl)-2-fluoropropanoic acid” is likely to be a white or off-white solid under normal conditions . It contains a bromophenyl group attached to the third carbon of a propanoic acid, with a fluorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a three-carbon chain (propanoic acid) with a bromophenyl group attached to the third carbon and a fluorine atom attached to the second carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) could react with bases to form salts, or with alcohols to form esters . The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Based on its structure, “this compound” is likely to be a solid at room temperature . It may have a relatively high boiling point due to the presence of the bromine atom . The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group .Scientific Research Applications
Synthetic Chemistry Applications One of the primary applications of 3-(2-Bromophenyl)-2-fluoropropanoic acid is in the realm of synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, its derivatives have been utilized in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds are prepared via electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in creating biologically relevant molecules (E. Arvanitis et al., 1998).
Material Science and Sensor Technology In material science, derivatives of this compound have been incorporated into the design of fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. A notable example is a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, which can be modulated by protonation and deprotonation. This behavior enables its use as a fluorescent pH sensor in both solution and solid states, highlighting the compound's versatility in sensor technology (Zhiyong Yang et al., 2013).
Additionally, fluorine-modified tetracarboxylate ligands derived from this compound have been used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. These frameworks demonstrate excellent linear responses to temperature changes, underscoring the compound's application in creating materials with novel functional properties (Dian Zhao et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s worth noting that bromophenyl groups are often involved in halogen bonding interactions, which can influence the compound’s interaction with its targets . The fluoropropanoic acid moiety may also participate in hydrogen bonding, further modulating the compound’s activity .
Biochemical Pathways
Similar compounds have been implicated in a variety of pathways, including those involved in cellular signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromophenyl)-2-fluoropropanoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-bromophenyl)-2-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBTXIJZCBJQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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